molecular formula C17H21N3O2S B5425076 3-methyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one

3-methyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one

Cat. No. B5425076
M. Wt: 331.4 g/mol
InChI Key: PTQUBCSRWJKHNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Typically, this information would be found in the scientific literature .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the arrangement of atoms, and the types of bonds present .


Chemical Reactions Analysis

The reactivity of the compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, while the methylthio group might participate in redox reactions. The oxazole ring is a heterocycle and might have unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties .

Mechanism of Action

If the compound has biological activity, its mechanism of action could be studied using various biochemical and pharmacological techniques. This might involve studying its interactions with proteins or other biomolecules, or observing its effects on cells or organisms .

Safety and Hazards

The safety and hazards of the compound would depend on its reactivity and biological activity. It would be important to handle the compound safely and to dispose of it properly. Information about its toxicity could be obtained through experimental testing .

Future Directions

Future research on the compound could involve further studying its synthesis, reactivity, and biological activity. It might also be interesting to explore its potential applications, for example in medicine or materials science .

properties

IUPAC Name

3-methyl-4-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-16(21)18-8-9-20(11)10-15-12(2)22-17(19-15)13-4-6-14(23-3)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQUBCSRWJKHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1CC2=C(OC(=N2)C3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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